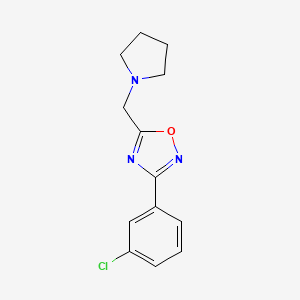
3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole
説明
3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole, also known as CPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPPO belongs to the class of oxadiazole derivatives and is widely used in various fields such as medicinal chemistry, pharmacology, and material science.
作用機序
The mechanism of action of 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, increase the levels of neurotransmitters such as dopamine and serotonin, and improve cognitive function. 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole has also been found to have antioxidant properties, which may help to protect against oxidative stress.
実験室実験の利点と制限
3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole is also stable and can be stored for long periods without degradation. However, 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole has some limitations. It is highly toxic and must be handled with care. 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole also has limited solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for research on 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole. One area of interest is the development of 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole-based drugs for the treatment of neurodegenerative diseases. Another area of research is the development of 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole-based materials for use in electronic and optical devices. 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole may also have potential for use in the treatment of cancer, as it has been found to have antiproliferative activity against cancer cells. Further research is needed to fully understand the potential of 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole in these areas.
Conclusion:
In conclusion, 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole is a chemical compound with unique properties that has gained significant attention in scientific research. It has potential applications in medicinal chemistry, pharmacology, and material science. 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole has a range of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticonvulsant properties. 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole has several advantages for use in lab experiments, but also has some limitations. Future research on 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole may lead to the development of new drugs and materials with a range of applications.
科学的研究の応用
3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole has been extensively studied for its potential use in medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticonvulsant properties. 3-(3-chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-(3-chlorophenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-11-5-3-4-10(8-11)13-15-12(18-16-13)9-17-6-1-2-7-17/h3-5,8H,1-2,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFDPXLFTGYXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC(=NO2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



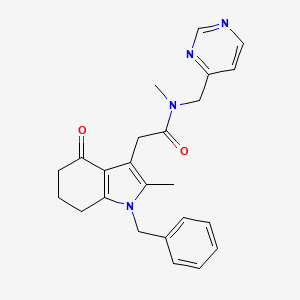
![3-(2-methylphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)propanamide](/img/structure/B4885891.png)
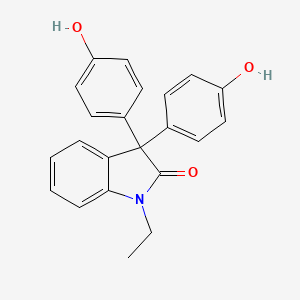
![1-[2-(1-azocanyl)-3-pyridinyl]-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4885898.png)
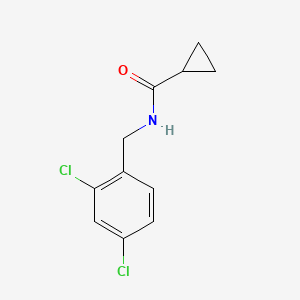
![4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4885912.png)
![N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide](/img/structure/B4885915.png)
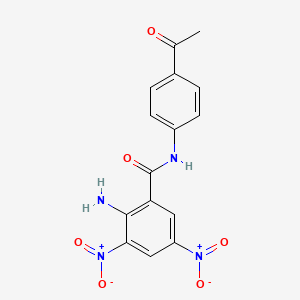
![N~2~-(3-chlorophenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4885918.png)
![1'-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4885922.png)
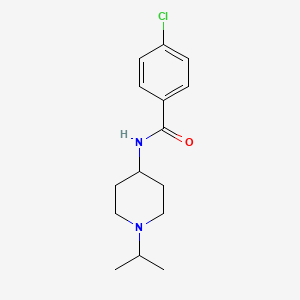
![N-(4-bromophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4885931.png)
![1-(4-propoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4885949.png)
